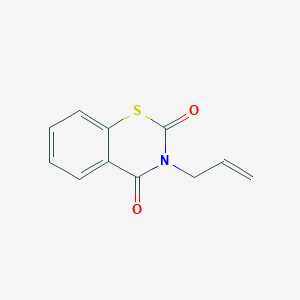

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQYUSFKVEEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2SC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Allyl 2h 1,3 Benzothiazine 2,4 3h Dione and Analogous Structures

Strategies for Constructing the 2H-1,3-Benzothiazine-2,4(3H)-dione Core

The synthesis of the 1,3-benzothiazine core is a focal point of heterocyclic chemistry. nih.gov This six-membered heterocyclic structure, which incorporates both nitrogen and sulfur atoms fused to a benzene (B151609) ring, serves as a valuable scaffold for designing innovative compounds. nih.govrsc.org The methodologies for its construction are diverse, ranging from classical cyclocondensation reactions to modern multi-component and ring-expansion strategies.

Cyclocondensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

A predominant and well-established method for constructing benzothiazine and related benzothiazole (B30560) structures is the cyclocondensation of 2-aminothiophenol (2-ATP) with a variety of carbon-containing electrophiles. mdpi.comajol.info This approach involves the formation of the fused thiazine (B8601807) ring through the reaction of the amino and thiol groups of 2-ATP with suitable functional groups on the reaction partner. mdpi.com

The condensation of 2-aminothiophenol with carboxylic acids and their derivatives is a common route for the synthesis of 2-substituted benzothiazoles, which are structurally related to benzothiazines. researchgate.netdoaj.org This method often requires catalysts such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide to facilitate the reaction, which can involve high temperatures. ajol.infonih.gov

For instance, the reaction of 2-ATP with chloroacetic acid has been shown to produce 2-chloromethylbenzothiazole in yields of 62% when heated in PPA at 180°C, and up to 92% when heated at 140°C with a MeSO3H/SiO2 catalyst. nih.gov While this specific product is a benzothiazole, the underlying condensation principle is applicable to the formation of the benzothiazine dione (B5365651) core with appropriate dicarboxylic acid derivatives.

A more direct example leading to a benzothiazine structure is the reaction of 2-aminothiophenol with maleic anhydride. researchgate.net This reaction yields (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, demonstrating the successful formation of the six-membered benzothiazine ring with a dione precursor. researchgate.net

Table 1: Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetic acid | PPA, 180°C, 8 h | 2-Chloromethylbenzothiazole | 62% | nih.gov |

| Chloroacetic acid | MeSO3H/SiO2, 140°C, 2.5 h | 2-Chloromethylbenzothiazole | 92% | nih.gov |

| Maleic anhydride | Not specified | (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | Not specified | researchgate.net |

The reaction of 2-aminothiophenol with various carbonyl compounds, including aldehydes and ketones, is a cornerstone for the synthesis of 2-substituted benzothiazoles and related heterocycles. mdpi.commdpi.comresearchgate.net These reactions typically proceed through the formation of an imine thiophenol intermediate, followed by cyclization. mdpi.com

Strong Brønsted acids have been found to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones to produce a range of 2-arylbenzothiazines. researchgate.net Furthermore, Brønsted acid-catalyzed cyclocondensation reactions of 2-aminothiophenols with β-diketones under metal-free conditions can yield 2-substituted benzothiazoles in good yields. organic-chemistry.org While these methods primarily yield benzothiazole or benzothiazine structures, they highlight the versatility of carbonyl compounds as synthons for building the heterocyclic core. The reaction of 2-aminothiophenol with 1-polyfluoroalkyl-3-styryl-1,3-diketones at reflux in ethanol (B145695) can lead to the formation of 2,3,4,5-tetrahydro-1,5-benzothiazepines. acs.orgacs.org

Multi-Component Reactions for Benzothiazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of thiazine and benzothiazine derivatives.

One such strategy involves a one-pot, three-component reaction of 2-mercaptobenzoic acids, aldehydes, and amines to construct 2,3-dihydro-4H-benzo[e] mdpi.comrsc.orgthiazin-4-ones. mdpi.com Another example is the ceric ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed preparation of 1,3-thiazine derivatives by mixing substituted acetophenones, aromatic aldehydes, and thiourea (B124793) in polyethylene (B3416737) glycol (PEG) 400. nih.gov A series of benzothiazin-4-ones has been synthesized in good yields through a one-pot multicomponent reaction involving thiosalicylic acid, an appropriate amine, and an aldehyde in toluene. nih.gov These MCRs provide rapid access to diverse benzothiazine scaffolds. nih.govrsc.org

Ring Expansion Approaches

Ring expansion reactions provide an alternative pathway to benzothiazine cores, often starting from more readily available five-membered heterocyclic systems like benzothiazoles. A notable example is the copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.com This process is presumed to involve a decarboxylative coupling, followed by a ring-opening of the benzothiazole intermediate and subsequent intramolecular hydroamination to yield 4-cyano-1,4-benzothiazines. thieme-connect.com This method tolerates both electron-donating and electron-withdrawing groups on the benzothiazole ring, providing products in yields ranging from 45% to 87%. thieme-connect.com

Historical and Contemporary Synthetic Pathways for Dione Variants

The synthesis of benzothiazine derivatives has evolved over time, with numerous methods being developed to access this important heterocyclic system. rsc.org Historically, syntheses often relied on harsh conditions, such as the use of polyphosphoric acid at high temperatures. ajol.infonih.gov

Contemporary methods focus on milder conditions, the use of catalysts (including nanocatalysts and metal-based catalysts), and green chemistry principles. nih.govrsc.org For instance, microwave-assisted synthesis has been employed for the condensation of 2-aminothiophenol with carboxylic acids, offering a rapid and efficient solvent-free approach. ajol.infotku.edu.tw The development of one-pot, multi-component reactions represents a significant modern advancement, allowing for the efficient assembly of benzothiazine structures from simple precursors. nih.govnih.gov The synthesis of specific dione variants, such as 1,2-benzothiazine dione 5,5-dioxides, has also been a subject of study, contributing to the library of available benzothiazine scaffolds. acs.org

Introduction of the Allyl Moiety at the N-3 Position

The allyl group is a key functional component that can be introduced at the N-3 position of the benzothiazine ring system through several synthetic routes. These methods are designed to be efficient and selective, ensuring the desired product is obtained in high yield.

N-Alkylation of 2H-1,3-Benzothiazine-2,4(3H)-dione (or its Anionic Species)

A primary and direct method for synthesizing 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is the N-alkylation of the parent compound, 2H-1,3-benzothiazine-2,4(3H)-dione. This reaction typically involves the deprotonation of the nitrogen atom at the 3-position to form an anionic species, which then acts as a nucleophile.

The sodium salt of 3H-benzo[e] nih.govcrdeepjournal.orgthiazine-2,4-dione is readily alkylated at the N-3 position. researchgate.net This nucleophilic substitution reaction is commonly carried out using an allyl halide, such as allyl bromide, in the presence of a suitable base. The base facilitates the formation of the nucleophilic anion, which subsequently attacks the electrophilic carbon of the allyl halide, leading to the formation of the N-C bond and yielding the desired 3-allyl product.

In the alkylation of heterocyclic compounds with multiple potential reaction sites, regioselectivity is a critical consideration. For 2H-1,3-benzothiazine-2,4(3H)-dione, the alkylation occurs regioselectively at the nitrogen atom at position 3. researchgate.net This selectivity can be attributed to the electronic and steric environment of the molecule. The nitrogen anion is a potent nucleophile, and its position within the ring structure favors attack at this site. beilstein-journals.org The choice of base and solvent can also influence the regioselectivity of the reaction. semanticscholar.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation in indazole scaffolds, highlighting the importance of reaction conditions in directing the outcome. d-nb.info

Table 1: Factors Influencing Regioselectivity in N-Alkylation

| Factor | Influence on Regioselectivity |

| Base | The choice of base can affect which proton is abstracted, thereby influencing the site of alkylation. semanticscholar.org |

| Solvent | The polarity and coordinating ability of the solvent can stabilize certain intermediates, favoring one regioisomer over another. semanticscholar.org |

| Steric Hindrance | Bulky substituents near a potential reaction site can hinder the approach of the alkylating agent. d-nb.info |

| Electronic Effects | The electron density at different nitrogen atoms in the heterocyclic ring influences their nucleophilicity. beilstein-journals.org |

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering numerous advantages such as increased reaction rates, higher yields, and the use of milder reaction conditions. phasetransfer.com This methodology is particularly effective for the N-alkylation of heterocyclic compounds. crdeepjournal.orgresearchgate.net In a typical PTC system, a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide (TBAB), is used to transfer the anionic species from an aqueous or solid phase to an organic phase where the alkylating agent is present. researchgate.net This transfer facilitates the reaction between the nucleophile and the electrophile, which would otherwise be limited by their mutual insolubility. princeton.edu The use of PTC can eliminate the need for hazardous or expensive reagents and solvents, making the process more environmentally friendly. phasetransfer.com

Table 2: Common Phase Transfer Catalysts and Their Applications

| Catalyst | Abbreviation | Typical Application |

| Tetrabutylammonium bromide | TBAB | N-alkylation of heterocycles researchgate.net |

| Benzyltriethylammonium chloride | TEBAC | General organic synthesis princeton.edu |

| Aliquat 336® | - | C-alkylation reactions phasetransfer.com |

Derivatization from Precursor Benzothiazine Compounds (e.g., via oxidation)

An alternative approach to synthesizing this compound involves the chemical transformation of a precursor molecule that already contains the benzothiazine core and the N-allyl group. Oxidation is a common strategy for such derivatizations.

The target compound can be prepared through the oxidation of 3-allyl-2-thioxo-2,3-dihydro-benzo[e] nih.govcrdeepjournal.orgthiazin-4-one. In this precursor, the oxygen atom at the 2-position in the final product is replaced by a sulfur atom, forming a thione group. The oxidation of this thione to a ketone can be achieved using various oxidizing agents. This method provides an indirect route to the desired dione structure, starting from a readily accessible thione precursor. The synthesis of related thioxo-dihydroquinazolinones has been reported, indicating the accessibility of such precursors. mdpi.com

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of advanced and sustainable synthetic protocols in organic chemistry. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of this compound and its analogs, this could involve the use of microwave-assisted synthesis, solvent-free reaction conditions, or the development of catalytic systems that can be recycled and reused. mdpi.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, is another strategy to improve efficiency and reduce waste. beilstein-archives.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions. globalresearchonline.net This method offers advantages such as reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. globalresearchonline.netnih.gov For the synthesis of benzothiazine derivatives, microwave irradiation provides a rapid and efficient alternative. globalresearchonline.net For instance, the synthesis of 4-aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,l) benzothiazines has been achieved through the cyclocondensation of 2,6-diarylidene cyclohexanones with thiourea under microwave irradiation. globalresearchonline.net This approach has been shown to be an eco-friendly method, resulting in high yields and purity. globalresearchonline.net

Similarly, novel 1-thiazolyl-pyridazinedione derivatives have been prepared using a multicomponent synthesis under microwave irradiation, employing chitosan (B1678972) as a natural, eco-friendly basic catalyst. nih.gov This highlights the versatility of microwave-assisted synthesis in creating complex heterocyclic systems with high efficiency. nih.gov The synthesis of 1,2,4-triazol-3-one derivatives has also been successfully carried out using both conventional and microwave methods, with the latter providing comparable or better results in shorter time frames. scielo.org.za

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Compound Class | Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzothiazines | Microwave-Assisted | Shorter | High | globalresearchonline.net |

| Benzothiazines | Conventional | Longer | Lower | globalresearchonline.net |

| 1,2,4-Triazol-3-ones | Microwave-Assisted | 20 min | - | scielo.org.za |

| 1,2,4-Triazol-3-ones | Conventional | - | - | scielo.org.za |

Ultrasound-Promoted Reactions

The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, provides an effective means of enhancing reaction rates and yields. nih.govnih.gov This technique has been applied to the synthesis of various heterocyclic compounds, including analogs of benzothiazines. The synthesis of N-alkylaton of sodium saccharin (B28170) with methyl chloroacetate, a step in producing 4-hydroxy-N-(benzylidene)-2H-benzo [e] researchgate.netmdpi.comthiazine-3 carbohydrazide (B1668358) 1,1-dioxides, was successfully performed under ultrasonic irradiation, reducing reaction times and allowing for lower temperatures. nih.gov

In the synthesis of 1,2,3-triazoles tethered to a benzothiazole nucleus, ultrasound irradiation significantly reduced reaction times and provided comparably higher yields for the 1,3-dipolar cycloaddition reaction. nih.gov For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides was achieved in just one hour with yields of 89-92% under ultrasound, compared to longer times with conventional methods. nih.gov Similarly, the synthesis of 3-arylselenylindoles and 3-arylthioindoles, which are analogs of combretastatin (B1194345) A-4, was significantly accelerated with improved yields when using ultrasound. nih.govresearchgate.net

Table 2: Effect of Ultrasound on Reaction Time and Yield

| Reaction Type | Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Ultrasound | Shorter | Higher | nih.gov |

| 1,3-Dipolar Cycloaddition | Conventional | Longer | Lower | nih.gov |

| Selenenylation/Sulfenylation | Ultrasound | 9 h | - | nih.gov |

| O-deallylation | Ultrasound | 3 h | up to 90% | nih.gov |

One-Pot Synthesis Approaches

One-pot synthesis methodologies are highly valued in organic chemistry for their efficiency, reduced waste, and simplification of procedures by avoiding the isolation of intermediates. beilstein-journals.orgrsc.org Several one-pot approaches have been developed for the synthesis of benzothiazines and related heterocycles. A visible-light-mediated, one-pot, three-component procedure has been used for the preparation of 3-aryl-4H-benzo-1,4-thiazin-2-amines. nih.gov Another efficient one-pot method involves the synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines through the condensation and oxidative cyclization of aminomethylbenzenethiols with compounds containing active methylene (B1212753) groups in dimethylsulfoxide. researchgate.net

Furthermore, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org This strategy is notable for its use of inexpensive and readily available starting materials. beilstein-journals.org The synthesis of 1,3,4-oxadiazines has also been achieved via a one-pot protocol involving the aerobic oxidation of acylhydrazides followed by a DMAP-catalyzed cycloaddition with allenoates. mdpi.com

Metal-Catalyzed and Metal-Free Methodologies

Both metal-catalyzed and metal-free reactions play crucial roles in the synthesis of benzothiazine structures. Copper-catalyzed intramolecular amination of aryl bromides has been employed to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov Silver-mediated cyclization has also been reported. mdpi.com In the context of "click chemistry," a Copper(I)-catalyzed 1,3-dipolar cycloaddition is a key step for creating 1,2,3-triazole-containing 1,4-benzothiazin-3-one derivatives. nih.gov

Conversely, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. An efficient, reagent-free, and catalyst-free method for synthesizing 1,4-benzothiazine derivatives involves the equimolar reaction of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones with 2-aminothiophenol in dry ethanol. nih.gov A metal-free, multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate has been developed for the construction of 3-trifluoromethyl-1,2,4-triazoles, showcasing a broad substrate scope and high efficiency. nih.gov

Role of Ionic Liquids in Synthesis

Ionic liquids (ILs) are increasingly used in organic synthesis as environmentally benign solvents and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. auctoresonline.orgacgpubs.org They have been successfully employed in the synthesis of various heterocyclic compounds. The S-arylation of benzothiazole-2-thiol with diaryliodonium salts to produce 2-arylthiobenzothiazoles proceeds in good yields at room temperature in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), which can be recycled and reused. researchgate.net

The Baylis-Hillman reaction, a key carbon-carbon bond-forming reaction, is significantly accelerated in 1,2,3-triazolium-based ionic liquids, which are chemically inert under basic conditions, leading to higher yields compared to traditional imidazolium (B1220033) ILs. organic-chemistry.org These triazolium ILs have demonstrated high thermal stability and can be recycled multiple times, aligning with the principles of green chemistry. organic-chemistry.org

Biocatalytic Transformations (by analogy to related systems)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, analogous transformations in related systems demonstrate the potential of this approach. For instance, baker's yeast has been used as a whole-cell biocatalyst to catalyze the reaction between 2-aminothiophenols and 1,3-dicarbonyl compounds, yielding the corresponding 4H-benzo-1,4-thiazines. nih.gov This reaction can be significantly accelerated by the application of ultrasonic irradiation, combining the benefits of both green chemistry techniques. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time is critical for maximizing the yield and purity of the target compounds. researchgate.netmdpi.com For the synthesis of 4H-benzo[e] researchgate.netnih.govthiazin-4-one derivatives from 2-mercaptobenzoic acid, diaminoglyoxime, and aryl aldehydes, using acetic acid as the solvent proved effective. mdpi.com In another example, a PPh3-mediated three-component cyclization reaction was developed to construct 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones in good yields. mdpi.com

Solid-phase synthesis has also been optimized for creating libraries of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which involves reduction of 2-nitrobenzenesulfonamides followed by cyclization with carbonyldiimidazole. nih.gov The choice of nitrosating reagents and solvents was found to be crucial in the tandem diazotization/cyclization approach for synthesizing fused 1,2,3-triazinone systems, with a mixture of acetic acid and methanesulfonic acid providing the best yields. beilstein-journals.org The synthesis of various 2H-1,4-benzothiazin-3-one derivatives has been achieved with yields of up to 98% by tolerating a broad range of substrates with both electron-rich and electron-deficient groups under developed conditions. researchgate.net

Table 3: Summary of Synthetic Methodologies and Yields for Benzothiazine Analogs

| Synthetic Method | Key Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| PPh3-mediated cyclization | benzodithiol-3-ones, amines, paraformaldehyde | 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones | Good | mdpi.com |

| Condensation | 2-mercaptobenzoic acid, diaminoglyoxime, aryl aldehydes | 4H-benzo[e] researchgate.netnih.govthiazin-4-one derivatives | Good | mdpi.com |

| Solid-phase synthesis | 2-nitrobenzenesulfonamides, carbonyldiimidazole | 1,2,4-benzothiadiazin-3-one 1,1-dioxides | - | nih.gov |

| Mild acid catalysis | 2-amino aryl/heteo-aryl alkyl alcohols and amides | 1,3-benzothiazines | up to 98% | researchgate.net |

Chemical Reactivity and Transformations of 3 Allyl 2h 1,3 Benzothiazine 2,4 3h Dione

Reactivity Associated with the Allyl Group

The allyl group, with its reactive C=C double bond, is a key site for various chemical modifications of the molecule.

Electrophilic Addition Reactions to the Double Bond

The double bond in the allyl group of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a more saturated derivative. The specific conditions and reagents used will determine the final product. For instance, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to yield the corresponding dihaloalkane or haloalkane, respectively.

While specific studies on this compound are not extensively documented, the reactivity of N-allyl heterocycles is well-established. For example, nickel-catalyzed reactions have been shown to enable the regioselective 1,2-allylmethylation of unactivated alkenes in various N-allyl heterocycles. acs.org This suggests that the allyl group in the title compound could similarly participate in transition-metal-catalyzed addition and cross-coupling reactions. acs.org The general mechanism for electrophilic addition involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. researchgate.net

A variety of electrophiles can be employed, leading to a diverse range of functionalized products as illustrated in the following table.

| Electrophile | Reagent Example | Expected Product Type |

| Halogen | Br₂ | 1,2-Dibromoalkyl derivative |

| Hydrohalic Acid | HBr | 2-Bromoalkyl derivative |

| Water (acid-catalyzed) | H₂O / H⁺ | Alcohol (Markovnikov addition) |

| Peroxy acid | m-CPBA | Epoxide |

Potential for Polymerization or Oligomerization

The presence of the allyl group introduces the potential for this compound to undergo polymerization or oligomerization. This reactivity is analogous to that of other vinyl monomers. The polymerization can be initiated by radical, cationic, or anionic initiators, leading to the formation of a polymer chain with the benzothiazine dione (B5365651) moiety as a repeating side group.

Research on the polymerization of related 1,3-benzothiazine monomers has been reported. nih.gov For instance, both monofunctional and difunctional 1,3-benzothiazine monomers have been synthesized and their polymerization has been studied for the first time. nih.gov The resulting polybenzothiazines, derived from bis-thiazine monomers, have been shown to exhibit excellent thermal properties. nih.gov This suggests that this compound could serve as a monomer in the synthesis of novel polymers with potentially interesting thermal and chemical properties. The polymerization would proceed through the double bond of the allyl group, leaving the heterocyclic ring intact as a pendant group on the polymer backbone.

Reactions of the 1,3-Benzothiazine-2,4(3H)-dione Heterocyclic System

The heterocyclic core of the molecule also possesses reactive sites, particularly the carbonyl groups and the sulfur-carbon bond, which can be targeted by nucleophiles.

Nucleophilic Reactions and Ring Transformations

The 1,3-benzothiazine-2,4(3H)-dione ring system is susceptible to nucleophilic attack, which can lead to a variety of products, including ring-opened compounds and rearranged heterocyclic structures. The carbonyl groups at the 2- and 4-positions are electrophilic centers that can be attacked by nucleophiles.

While specific studies on the ring contraction of this compound are limited, valuable insights can be drawn from the well-documented behavior of the isomeric 1,4-benzothiazine systems. Nucleophile-induced ring contraction has been observed in pyrrolo[2,1-c] acs.orgresearchgate.netbenzothiazines, leading to the formation of pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles. researchgate.netbeilstein-journals.org This transformation is initiated by the attack of a nucleophile, such as an alcohol or an amine, on a carbonyl carbon within the 1,4-benzothiazine ring. researchgate.netbeilstein-journals.org

By analogy, a similar mechanism can be postulated for this compound. A nucleophile could attack one of the carbonyl carbons (C2 or C4), leading to the formation of a tetrahedral intermediate. Subsequent electronic rearrangement and cleavage of the sulfur-carbon bond could result in a ring-contracted product.

The key step in the aforementioned ring contraction of 1,4-benzothiazines is the nucleophile-induced cleavage of the S-C bond. researchgate.netbeilstein-journals.org In the case of pyrrolo[2,1-c] acs.orgresearchgate.netbenzothiazine-1,2,4-triones, the attack of a nucleophile at the C4 position leads to the cleavage of the S⁵–C⁴ bond. researchgate.net This generates a thiol intermediate which then undergoes intramolecular cyclization to form the ring-contracted product. researchgate.net

Applying this principle to this compound, a nucleophilic attack, likely at the C4 carbonyl, could induce the cleavage of the adjacent S-C bond. This would result in the opening of the thiazine (B8601807) ring and the formation of an intermediate with a free thiol group. The fate of this intermediate would depend on the reaction conditions and the nature of the substituents. This reactivity highlights a potential pathway for the transformation of the 1,3-benzothiazine-2,4(3H)-dione skeleton into other sulfur-containing heterocyclic systems.

The following table summarizes the key reactive sites and potential transformations of this compound.

| Molecular Moiety | Reactive Site | Type of Reaction | Potential Outcome |

| Allyl Group | C=C Double Bond | Electrophilic Addition | Functionalization of the side chain |

| Allyl Group | C=C Double Bond | Polymerization | Formation of poly(benzothiazine dione) |

| 1,3-Benzothiazine-2,4(3H)-dione | C2 and C4 Carbonyls | Nucleophilic Attack | Ring opening or transformation |

| 1,3-Benzothiazine-2,4(3H)-dione | S-C Bond | Nucleophile-Induced Cleavage | Ring contraction or degradation |

Oxidation and Reduction Pathways

Specific studies on the oxidation and reduction of this compound are not extensively detailed in the available literature. However, the reactivity of the benzothiazine core in related structures suggests potential transformation pathways. For instance, the sulfur atom in the thiazine ring is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) or sulfone. The specific reagents and conditions for such transformations would determine the extent of oxidation.

Reduction of the dicarbonyl groups at positions 2 and 4 could potentially proceed under various reducing conditions. The use of selective reducing agents would be necessary to achieve partial or complete reduction to the corresponding hydroxyl or methylene (B1212753) groups. The N-allyl group can also undergo reduction to a propyl group, although this would require specific catalytic hydrogenation conditions that may also affect other functionalities in the molecule.

Hydrolysis Reactions

The hydrolysis of the 1,3-benzothiazine-2,4(3H)-dione ring system can proceed under both acidic and alkaline conditions, leading to ring-opening products. In a study on related 1-R-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylate esters, where R includes an allyl group, hydrolysis in an acidic medium (HCl–AcOH–H2O) at 60°C was accompanied by decarboxylation, yielding 1-allyl-4-oxo-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione.

Under alkaline conditions, the hydrolysis of these esters initially follows a similar transformation. However, prolonged reaction times can lead to the destruction of the thiazine ring itself, in addition to the cleavage of the ester group. This suggests that the stability of the 1,3-benzothiazine-dione ring is pH-dependent.

| Condition | Reactant | Product | Reference |

| Acidic (HCl–AcOH–H2O, 60°C) | 1-allyl-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylate ester | 1-allyl-4-oxo-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione | |

| Alkaline | 1-allyl-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylate ester | Initial formation of 1-allyl-4-oxo-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione, followed by ring cleavage |

Reactivity with Other Heterocyclic Compounds

The reactivity of this compound with other heterocyclic compounds is an area of interest for the synthesis of more complex molecular architectures. While specific reactions involving this exact compound are not widely reported, studies on related benzothiazine systems provide insights into potential reaction pathways.

For example, the N-allyl group can participate in cycloaddition reactions. The synthesis of 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives has been achieved through 1,3-dipolar cycloaddition reactions between N-propargyl-1,4-benzothiazin-3-one and various azides. nih.gov This suggests that the N-allyl group of this compound could potentially be functionalized to an azide (B81097) and subsequently react with alkynes to form triazole-containing hybrids.

Furthermore, the active methylene group at the C3 position of some benzothiazine derivatives can undergo condensation reactions with heterocyclic aldehydes. Although this reactivity is more characteristic of the 2,1-benzothiazine scaffold, it points to the potential for functionalization at positions adjacent to the carbonyl groups in the 1,3-benzothiazine-dione ring.

Tautomerism and Isomeric Equilibria in 1,3-Benzothiazine-diones

Tautomerism is a key feature of dicarbonyl compounds, and 1,3-benzothiazine-diones can exist in keto-enol tautomeric forms. In a study of 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), three tautomeric forms were identified: a dienol form, a keto-enol form, and a diketo form. Quantum-chemical calculations indicated that the diketo form was the most energetically favorable. In solution (DMSO-d6), a complex equilibrium was observed, with signals corresponding to both the monohydroxy (keto-enol) and diketo forms present in the 1H NMR spectrum.

This suggests that this compound can also exhibit keto-enol tautomerism, with the equilibrium between the tautomers being influenced by factors such as the solvent and temperature. The enol form would provide an additional site for chemical modification, such as O-alkylation or acylation.

| Tautomeric Form | Key Structural Feature | Stability |

| Diketo | Two C=O groups at positions 2 and 4 | Generally the most stable form |

| Keto-enol | One C=O group and one C=C-OH group | Exists in equilibrium with the diketo form in solution |

| Dienol | Two C=C-OH groups | Generally the least stable form |

Regiospecificity and Stereoselectivity in Chemical Reactions

The outcomes of chemical reactions involving this compound are governed by the principles of regiospecificity and stereoselectivity. These aspects are particularly important in the synthesis of complex molecules with defined three-dimensional structures.

Alkylation of the sodium salt of 3Н-benzo[e] easpublisher.comnih.govthiazine-2,4-dione has been shown to occur regioselectively at the nitrogen atom (position 3). researchgate.net This indicates a high degree of control in the introduction of substituents at this position. The N-allyl group itself can direct the stereochemical outcome of reactions at the double bond. For instance, epoxidation of the allyl group would lead to the formation of a chiral epoxide, and the subsequent ring-opening of this epoxide would be subject to stereoelectronic effects.

In the synthesis of related 1,4-benzothiazine derivatives from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol (B119425), the reaction proceeds with high regioselectivity. The sulfur atom of the 2-aminothiophenol preferentially attacks the more electrophilic carbon of the epoxide ring. While this pertains to the synthesis of the ring system rather than its subsequent reactions, it highlights the inherent selectivity in the chemistry of benzothiazines.

Spectroscopic and Structural Characterization of 3 Allyl 2h 1,3 Benzothiazine 2,4 3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is expected to display distinct signals corresponding to the protons of the benzothiazine skeleton and the N-allyl substituent. The aromatic region should feature four protons (H-5, H-6, H-7, and H-8) exhibiting complex splitting patterns due to ortho and meta couplings. The allyl group protons typically present a characteristic set of signals: a doublet of doublets of triplets (ddt) for the internal methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂), which are split by geminal, cis, and trans couplings. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to appear as a doublet of triplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.9 - 8.1 | d | H-5 |

| ~ 7.3 - 7.7 | m | H-6, H-7 |

| ~ 7.2 - 7.4 | d | H-8 |

| ~ 5.8 - 6.0 | m | N-CH₂-CH =CH₂ |

| ~ 5.2 - 5.4 | m | N-CH₂-CH=CH₂ (trans & cis) |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are anticipated. Two signals in the downfield region are assigned to the carbonyl carbons of the dione (B5365651) moiety. Six signals correspond to the carbons of the benzene (B151609) ring, with their specific chemical shifts influenced by the fused thiazine (B8601807) ring. The three carbons of the allyl group are expected in the aliphatic and olefinic regions of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 165 - 168 | C-2 (C=O) |

| ~ 162 - 164 | C-4 (C=O) |

| ~ 138 - 140 | C-8a |

| ~ 131 - 133 | N-CH₂-CH =CH₂ |

| ~ 125 - 135 | C-5, C-6, C-7, C-8 |

| ~ 118 - 120 | C-4a |

| ~ 117 - 119 | N-CH₂-CH=CH₂ |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. mdpi.com

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons within the same spin system. For instance, it would show clear cross-peaks between the interconnected protons of the allyl group (N-CH₂ → -CH= → =CH₂) and among the coupled aromatic protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively assign the chemical shifts of the protonated carbons in both the aromatic ring and the allyl group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons, such as the carbonyls (C-2, C-4) and the bridgehead carbons (C-4a, C-8a), by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This could be used to confirm the three-dimensional structure, for example, by observing a correlation between the N-CH₂ protons of the allyl group and the H-8 proton of the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands indicative of its key structural features. The most prominent features would be the strong absorptions from the two carbonyl (C=O) groups of the dione structure. Aromatic C-H stretching and C=C bending vibrations, as well as aliphatic C-H stretching from the allyl group, would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic & Olefinic |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic (Allyl CH₂) |

| ~ 1710 - 1670 | C=O Stretch | Carbonyl (Amide/Imide) |

| ~ 1640 - 1620 | C=C Stretch | Olefinic (Allyl) |

| ~ 1600, ~1475 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de For this compound (Molecular Formula: C₁₁H₉NO₂S), the molecular ion peak [M]⁺ would be observed at m/z 219.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of neutral fragments. A primary fragmentation pathway is often the cleavage of the bond beta to the nitrogen atom, leading to the loss of the allyl radical (•C₃H₅), resulting in a prominent fragment ion. nih.govlibretexts.orgmiamioh.edu Subsequent fragmentations could involve the loss of carbon monoxide (CO) molecules from the dione ring. aip.org

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion Structure |

|---|---|

| 219 | [C₁₁H₉NO₂S]⁺ (Molecular Ion) |

| 178 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 150 | [M - C₃H₅ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. nih.gov This technique confirms that the observed mass corresponds to the specific combination of atoms in the proposed structure, distinguishing it from other potential isomers.

Calculated Exact Mass for C₁₁H₉NO₂S [M]⁺: 219.0354

Calculated Exact Mass for C₁₁H₁₀NO₂S [M+H]⁺: 220.0427

This precise measurement is a critical component in the complete structural verification of the compound.

Ion Mobility Spectrometry and Collision Cross Section Prediction

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides information about the size, shape, and charge of gas-phase ions. When coupled with mass spectrometry, it adds another dimension of separation, allowing for more detailed structural analysis. A key parameter obtained from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area as it tumbles through a buffer gas.

While specific experimental IMS data for this compound is not available in the current literature, theoretical predictions can be made to estimate its CCS value. These predictions are valuable for future identification and for understanding the ion's conformation in the gas phase. Computational methods can calculate the theoretical CCS based on the molecule's optimized three-dimensional structure. The predicted CCS values for the protonated molecule ([M+H]⁺) in common drift gases such as nitrogen (N₂) and helium (He) offer insight into its likely ion mobility characteristics.

Table 1: Predicted Collision Cross Section (CCS) Values for Protonated this compound (Note: These are theoretical values and await experimental verification.)

| Ion Adduct | Drift Gas | Predicted CCS (Ų) |

| [M+H]⁺ | Nitrogen (N₂) | ~140 - 150 |

| [M+H]⁺ | Helium (He) | ~110 - 120 |

X-ray Crystallography for Solid-State Structure Elucidation (by analogy to related systems)

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Although a crystal structure for this compound has not been reported, the solid-state structures of closely related benzothiazine derivatives can be used to infer its likely molecular conformation and packing. researchgate.netnih.govresearchgate.netacs.org

Studies on various 1,3- and 1,4-benzothiazine systems reveal that the heterocyclic thiazine ring can adopt several conformations, including boat, envelope, or half-chair forms, depending on the substituents and oxidation state of the sulfur atom. researchgate.netnih.govnih.govnih.gov For example, the thiazine ring in (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime was found to adopt an envelope conformation. nih.govresearchgate.net In another related compound, 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the heterocyclic thiazine ring adopts a half-chair conformation. nih.gov

By analogy, the benzothiazine core of this compound is expected to be nearly planar, fused to the benzene ring. The dione functional groups will influence the electronic distribution and geometry of the heterocyclic ring. The N-allyl group introduces conformational flexibility. In the crystal lattice, molecules would likely be arranged to maximize packing efficiency, stabilized by intermolecular forces such as π-π stacking of the aromatic rings and van der Waals interactions. The precise bond lengths and angles would be consistent with the sp² and sp³ hybridization of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the presence of chromophores (light-absorbing functional groups).

The structure of this compound contains a prominent chromophore: the benzothiazine-dione system. This system consists of a benzene ring fused to a thiazine ring containing two carbonyl groups. The expected electronic transitions are π → π* and n → π. The high-intensity π → π transitions originate from the aromatic π-system, while the lower-intensity n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms of the dione and amide moieties.

While the specific UV-Vis spectrum for this compound is not documented, data from analogous structures, such as 2H-1,3-benzoxazine-2,4(3H)-dione derivatives (where the sulfur is replaced by oxygen), can provide an estimate of the expected absorption maxima (λmax). researchgate.net The introduction of a thiophene (B33073) linker in similar rhodanine (B49660) systems has been shown to cause a significant bathochromic (red) shift in absorption bands, suggesting the sulfur atom in the benzothiazine ring plays a key role in the molecule's electronic properties. mdpi.com The solvent used can also influence the position of these absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound in Ethanol (B145695) (Note: These are estimated values based on analogous compounds and await experimental confirmation.)

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) |

| Ethanol | ~280 - 290 | ~235 - 245 |

Computational and Theoretical Studies on 3 Allyl 2h 1,3 Benzothiazine 2,4 3h Dione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods provide a detailed picture of bond lengths, bond angles, and electronic properties, which are essential for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of benzothiazine derivatives due to its balance of accuracy and computational cost. mdpi.com For compounds in this class, calculations are often performed using hybrid functionals like B3LYP or PBE1PBE, paired with basis sets such as 6-31G** or 6-311++G(d,p), to optimize ground-state geometries and predict vibrational spectra. researchgate.netnbu.edu.sasamipubco.com

These calculations for 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione would determine the precise bond lengths and angles of the fused ring system and the allyl substituent. DFT is also employed to calculate thermodynamic properties and atomic charges, which can reveal sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Analysis of Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For benzothiazine derivatives, the HOMO and LUMO are typically distributed across the benzothiazine moiety. researchgate.net Analysis of these orbitals for this compound would map the electron density, highlighting the regions most involved in potential chemical reactions or charge-transfer interactions. researchgate.net A set of global quantum chemical descriptors, derivable from HOMO and LUMO energies, provides further insight into the molecule's reactivity profile.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

Conformational Analysis and Energy Landscapes

The six-membered thiazine (B8601807) ring in benzothiazine derivatives is not planar. X-ray crystallography and computational studies on related structures have revealed several possible low-energy conformations. For instance, (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate shows a thiazine ring in an envelope conformation . researchgate.netresearchgate.net Other derivatives have been observed to adopt a distorted half-chair conformation or a conformation intermediate between a twist and boat form. nih.govscienceopen.com

For this compound, the thiazine ring is expected to adopt one of these non-planar conformations. Furthermore, the presence of the flexible allyl group attached to the nitrogen atom introduces additional rotational freedom. A complete conformational analysis would involve mapping the potential energy surface by rotating the single bonds of the allyl group and considering the different puckering states of the thiazine ring. This analysis would identify the global minimum energy conformer and the energy barriers between different stable conformations, which is crucial for understanding its interactions with biological targets. mdpi.com

Theoretical Studies on Tautomeric Forms and Energetic Preference

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules with labile protons and multiple carbonyl groups. The dione (B5365651) structure of this compound suggests the possibility of keto-enol tautomerism. While the diketo form is explicitly named, enol forms could exist where a proton from the benzene (B151609) ring migrates to one of the carbonyl oxygens, creating a hydroxyl group and altering the ring's aromaticity.

Theoretical studies on similar heterocyclic systems have shown that the diketo tautomer is often the most energetically stable form in the gas phase. nih.gov For example, quantum chemical calculations on a related bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione) derivative demonstrated that the diketo form was significantly more favorable than the corresponding keto-enol or dienol forms. It is also known that solvent polarity can influence tautomeric equilibrium, with polar aprotic solvents often favoring the keto form. nih.gov Computational modeling can precisely quantify the relative energies of these potential tautomers and the transition state barriers separating them, predicting the predominant form under various conditions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. The synthesis of this compound typically involves the N-alkylation of the 2H-1,3-benzothiazine-2,4(3H)-dione precursor with an allyl halide. This is a nucleophilic substitution reaction where the nitrogen anion attacks the allyl halide.

DFT calculations can be used to model this reaction by:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energy (Ea): Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing the Reaction Pathway: Mapping the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state connects the reactants and products.

Such studies provide deep mechanistic insights that complement experimental observations. For instance, computational analysis of a three-component reaction involving a related benzothiazine derivative helped to propose a modified reaction mechanism that included the formation of triethylammonium (B8662869) salt intermediates. nuph.edu.ua

Molecular Modeling for Chemical Interactions

To understand the potential biological activity of this compound, it is essential to model its interactions with macromolecular targets like proteins or enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of the molecule (the ligand) within the active site of a target protein. nih.gov The process generates a binding score, which estimates the strength of the interaction. Docking studies can identify key intermolecular interactions, such as:

Hydrogen bonds between the carbonyl oxygens of the ligand and amino acid residues.

Hydrophobic interactions involving the benzene ring and the allyl group.

Pi-stacking interactions with aromatic amino acid residues.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interaction stability, conformational changes in both the ligand and the protein upon binding, and a more accurate estimation of binding free energy. Studies on other tricyclic 1,2-thiazine derivatives have used docking to successfully model their binding within the active sites of cyclooxygenase (COX) enzymes, identifying specific hydrogen bonds and hydrophobic interactions that govern their inhibitory activity. nih.gov Similar approaches could reveal the potential biological targets and mechanism of action for this compound from a chemical interaction perspective.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A thorough review of scientific literature reveals a notable absence of published computational and theoretical studies specifically focused on the prediction of spectroscopic parameters for this compound. While computational methods, particularly Density Functional Theory (DFT), are widely employed to predict NMR chemical shifts and vibrational frequencies for a variety of organic molecules, no specific data sets or detailed research findings for this particular compound are currently available in the public domain.

Computational chemistry serves as a powerful tool for corroborating experimental data and providing insights into molecular structure and properties. researchgate.net For many related heterocyclic systems, such as benzothiazole (B30560) and other benzothiazine derivatives, researchers have successfully used methods like DFT with various basis sets (e.g., B3LYP/6-31G(d,p)) to calculate theoretical ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. mdpi.commdpi.com These theoretical values are often compared with experimental spectra to confirm structural assignments. researchgate.net

However, searches of chemical and scientific databases have not yielded any studies that have applied these computational techniques to this compound. Consequently, there are no data tables of predicted NMR chemical shifts or vibrational frequencies to report for this specific molecule. The scientific community has yet to publish research detailing these particular computational predictions.

Future Research Directions in the Chemistry of 3 Allyl 2h 1,3 Benzothiazine 2,4 3h Dione

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient, high-yield, and versatile synthetic routes is paramount for the advancement of any chemical entity's study. For 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione, future research should focus on moving beyond classical condensation methods to more sophisticated and efficient synthetic strategies. While traditional methods for forming benzothiazine rings often involve the reaction of 2-aminothiophenol (B119425) derivatives, newer methodologies could offer significant advantages. nih.gov

Future synthetic explorations could include:

Domino and Tandem Reactions: Designing one-pot procedures that combine multiple bond-forming events in a single operation can significantly improve efficiency. For instance, a palladium-catalyzed tandem cyclization of appropriate starting materials could provide a direct route to the benzothiazine core. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Investigating transition-metal-catalyzed reactions to construct the heterocyclic ring or to introduce the allyl group could offer broader substrate scope and milder reaction conditions.

Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow systems can enhance safety, improve reproducibility, and allow for easier scalability compared to batch processes.

Photoredox Catalysis: Utilizing visible-light-mediated reactions could provide novel, energy-efficient pathways for constructing the benzothiazine skeleton under exceptionally mild conditions.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Domino Stille-like/Azacyclization | 2-Iodo benzenesulfonamide (B165840) derivatives and allenylstannanes | One-pot synthesis, high regioselectivity, access to diverse derivatives. | Organometallic Chemistry mdpi.com |

| Intramolecular C(sp³)–H Functionalization | 2-Methylthiobenzamides | Site-selective cyclization, good yields, novel bond formation. | C-H Activation Chemistry mdpi.com |

| Three-Component Cyclization | Benzodithiol-3-ones, amines, paraformaldehyde | High atom economy, operational simplicity, diverse amine incorporation. | Multicomponent Reactions mdpi.com |

| Biomimetic Strategy | Substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines and 1,3-dicarbonyl compounds | Use of supramolecular catalysts (e.g., β-cyclodextrin), aqueous medium, excellent yields. | Green Chemistry nih.gov |

Detailed Investigation of Underreported Chemical Reactivity

The chemical reactivity of this compound is largely determined by its three main functional components: the aromatic ring, the dione (B5365651) system within the thiazine (B8601807) ring, and the terminal allyl group. While the reactivity of each component can be predicted to some extent, their interplay within the molecule is a subject for future detailed investigation.

Key areas for reactivity studies include:

Reactions at the Allyl Group: A thorough exploration of electrophilic additions (e.g., halogenation, hydrohalogenation, epoxidation), radical additions, and transition-metal-catalyzed reactions (e.g., hydroformylation, metathesis) on the allyl double bond.

Cycloaddition Reactions: The allyl group can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions, providing pathways to complex fused heterocyclic systems. nih.gov

Reactivity of the Dione Moiety: Investigating selective reductions of one or both carbonyl groups, nucleophilic additions, and condensation reactions (e.g., Knoevenagel condensation) at the C-4 carbonyl.

Electrophilic Aromatic Substitution: Studying the regioselectivity of substitution on the benzene (B151609) ring to understand the directing effects of the fused thiazine-dione system.

| Reaction Type | Molecular Site | Potential Products | Significance |

|---|---|---|---|

| Epoxidation | Allyl C=C bond | 3-(Oxiran-2-ylmethyl)-2H-1,3-benzothiazine-2,4(3H)-dione | Access to reactive epoxide intermediates for further functionalization. |

| Diels-Alder Cycloaddition | Allyl group (as dienophile) | Complex polycyclic adducts | Rapid increase in molecular complexity. |

| Selective Carbonyl Reduction | C-2 or C-4 carbonyl | Hydroxy-benzothiazinone derivatives | Generation of new chiral centers and functional groups. |

| Nitration | Benzene ring | Nitro-substituted derivatives | Introduction of functional groups for further modification (e.g., reduction to amines). |

Structure-Reactivity Relationship Studies of the Allyl Moiety

Future research should systematically investigate these structure-reactivity relationships by:

Synthesizing Analogues: Preparing a series of derivatives with modified allyl groups (e.g., crotyl, cinnamyl, prenyl) to probe the effects of steric bulk and electronic properties on reactivity.

Conformational Analysis: Using a combination of X-ray crystallography and computational modeling to determine the preferred conformations of the allyl group and correlate them with observed chemical reactivity.

Kinetic Studies: Performing kinetic experiments on reactions involving the allyl group to quantify the impact of structural modifications on reaction rates.

| Allyl Moiety Modification | Predicted Effect on Reactivity | Method of Investigation |

|---|---|---|

| Introduction of electron-donating groups (e.g., methyl) | Increased nucleophilicity of the double bond, faster electrophilic addition. | Kinetic studies, Hammett analysis. |

| Introduction of electron-withdrawing groups (e.g., phenyl) | Decreased nucleophilicity of the double bond, altered regioselectivity in additions. | Product analysis, computational modeling. |

| Increased steric hindrance near the double bond | Slower reaction rates for sterically demanding reagents. | Comparative kinetic studies. |

| Constraining the allyl group in a ring | Altered facial selectivity in addition and cycloaddition reactions. | Stereochemical analysis of products. |

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

While standard techniques like NMR and mass spectrometry are essential, a deeper understanding of the structure, dynamics, and purity of this compound and its reaction products requires the application of more advanced analytical methods. nih.govtubitak.gov.tr

Future work should focus on:

Advanced NMR Spectroscopy: Employing 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, and using NOESY or ROESY to probe the spatial proximity of the allyl group to the benzothiazine core.

High-Resolution Mass Spectrometry (HRMS): Using HRMS to confirm elemental compositions and utilizing tandem MS (MS/MS) to study fragmentation patterns, which can aid in the structural elucidation of unknown reaction products. nih.gov

Single-Crystal X-ray Diffraction: Obtaining crystal structures of the parent compound and its key derivatives to provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Chiral Chromatography: Developing analytical and preparative chiral separation methods (e.g., HPLC, SFC) to resolve enantiomers that may be formed in asymmetric reactions.

| Technique | Specific Application for the Compound | Information Gained |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Analysis of through-space correlations. | Conformation of the allyl group relative to the heterocyclic ring. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis of the parent ion. | Structural confirmation and identification of metabolites or degradation products. |

| Solid-State NMR | Characterization in the solid phase. | Information on polymorphism and crystal packing. |

| Circular Dichroism (CD) Spectroscopy | Analysis of chiral derivatives. | Determination of absolute configuration and enantiomeric purity. |

Expansion of Computational Studies to Predict Reactivity and Stability

Computational chemistry offers powerful tools for predicting and rationalizing the behavior of molecules. For related benzothiazine systems, methods like Density Functional Theory (DFT) have been used to study reactivity descriptors and molecular properties. nih.govresearchgate.net Expanding these studies to this compound can provide valuable insights and guide experimental work.

Future computational efforts should include:

Mapping the Potential Energy Surface: Calculating the conformational energy landscape to identify low-energy conformers and the barriers between them.

Predicting Reactivity Indices: Calculating frontier molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Modeling Reaction Mechanisms: Simulating the pathways of key reactions (e.g., cycloadditions, electrophilic additions) to determine activation energies, transition state structures, and predict product ratios.

Spectra Simulation: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

| Computational Method | Property to be Studied | Predicted Outcome/Benefit |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies and distributions | Identification of sites for electrophilic/nucleophilic attack. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic transitions | Prediction and interpretation of UV-Vis absorption spectra. |

| Molecular Dynamics (MD) Simulation | Conformational dynamics in solution | Understanding of solvent effects and conformational flexibility. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Insight into bonding within the thiazine ring and intramolecular interactions. |

Green Chemistry Principles in the Synthesis of Benzothiazine Derivatives

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. beilstein-journals.org Future research should aim to redesign existing synthetic routes or develop new ones that minimize environmental impact. mdpi.commdpi.com

Key green chemistry approaches to explore include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical CO₂, or performing reactions under solvent-free conditions. mdpi.com

Catalysis: Focusing on the use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, nanocatalysts, or biocatalysts, to reduce waste and energy consumption. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the generation of waste.

| Green Chemistry Principle | Conventional Approach | Proposed Green Alternative | Expected Benefit |

|---|---|---|---|

| Prevention of Waste | Multi-step synthesis with purification at each step. | One-pot or tandem reaction sequence. | Reduced solvent use and material loss. |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF). | Synthesis in water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. skpharmteco.com |

| Design for Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted or ultrasound-promoted reactions. | Shorter reaction times and lower energy consumption. beilstein-journals.org |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Deriving key precursors from biomass. | Increased sustainability. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including allylation of the benzothiazine core. Critical parameters include:

- Catalyst selection : Use of palladium or copper catalysts for allyl group introduction (e.g., Heck coupling) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high yields .

- Purity monitoring : Thin-layer chromatography (TLC) or HPLC is recommended for real-time reaction tracking .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR confirm allyl group integration and heterocyclic core structure .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Functional group modulation : Replace the allyl group with alkyl/aryl substituents to assess bioactivity changes .

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites .

- Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer :

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria .

- Cross-validation : Correlate NMR data with IR and UV-Vis spectra to confirm functional groups .

Q. What experimental approaches are suitable for studying DNA/protein interactions with this compound?

- Methodological Answer :

- Spectroscopic techniques :

- UV-Vis titration : Monitor hypochromicity or bathochromic shifts to quantify binding constants .

- Fluorescence quenching : Measure changes in intrinsic fluorescence of tryptophan residues in proteins .

- Biophysical assays :

- Surface plasmon resonance (SPR) : Determine real-time binding kinetics and affinity .

- Viscometry : Detect DNA elongation or compaction upon compound intercalation .

Q. How can computational tools enhance the design of this compound analogs with improved target specificity?

- Methodological Answer :

- Molecular docking : Use AutoDock or Schrödinger to predict binding modes with protein targets (e.g., COX-2, topoisomerases) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

- Pharmacophore modeling : Identify essential chemical features for activity using tools like LigandScout .

Data Contradictions and Troubleshooting

Q. Why might synthetic yields of this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Reagent purity : Ensure allylating agents (e.g., allyl bromide) are freshly distilled to avoid oxidation byproducts .

- Oxygen-sensitive steps : Conduct reactions under inert gas (N₂/Ar) to prevent radical side reactions .

- Scale-up protocols : Optimize stirring rate and heat distribution to maintain consistent reaction kinetics .

Q. How do researchers address discrepancies in reported biological activities of benzothiazine-dione derivatives?

- Methodological Answer :

- Standardized assays : Use common cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) for cross-study comparisons .

- Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.